2,4-Diacetoxypentane

概要

説明

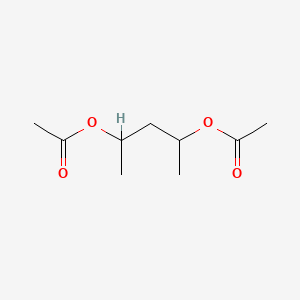

2,4-Diacetoxypentane is an organic compound with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol . It is a colorless to yellowish liquid that is soluble in organic solvents such as ethers and alcohols but insoluble in water . This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions.

準備方法

2,4-Diacetoxypentane can be synthesized through the anhydride reaction of 2,4-dihydroxypentanoic acid. The process involves heating 2,4-dihydroxypentanoic acid with acetic anhydride, resulting in the formation of this compound . The reaction conditions typically include elevated temperatures and the use of a suitable solvent to facilitate the reaction. After the reaction, the product is purified through extraction and distillation processes to obtain the desired compound.

化学反応の分析

2,4-Diacetoxypentane undergoes various chemical reactions, including:

Hydrolysis: When reacted with water, it forms 4-acetoxy-2-pentanol.

Substitution: It can react with halogenating agents to form 4-acetoxy-2-chloropentane.

Esterification: It can participate in esterification reactions due to the presence of acetoxy groups.

Common reagents used in these reactions include water, halogenating agents, and acids. The major products formed from these reactions are typically esters and halogenated compounds.

科学的研究の応用

Food Science

In the realm of food science, 2,4-Diacetoxypentane has been identified as a volatile compound present in unfermented cacao beans . Its presence suggests potential implications for flavor profiles and aroma in food products. Understanding the role of such compounds can enhance flavor development in chocolate production and other culinary applications.

Material Science

The compound's chemical properties may also lend themselves to applications in materials science. For instance, its acetoxy groups can participate in cross-linking reactions that are essential for creating hydrogels or other polymeric materials. Hydrogels have gained popularity in biomedical applications due to their biocompatibility and ability to deliver drugs or act as scaffolds for tissue engineering . While direct studies on this compound in hydrogel formation are sparse, its structural features could be beneficial in developing new materials with tailored properties.

Case Study 1: Cocoa Fermentation

Research on the fermentation of cacao beans highlighted the presence of this compound among other volatile compounds . This study utilized gas chromatography-mass spectrometry (GC-MS) to analyze the metabolite profiles during fermentation. The findings indicate that understanding these volatile compounds can lead to improved fermentation processes and better flavor profiles in cocoa products.

| Parameter | Value |

|---|---|

| Sample Type | Fermented Cacao Beans |

| Analysis Method | GC-MS |

| Key Finding | Presence of this compound |

作用機序

The mechanism of action of 2,4-Diacetoxypentane involves its reactivity due to the presence of acetoxy groups. These groups can undergo hydrolysis, substitution, and esterification reactions, making the compound versatile in various chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

類似化合物との比較

2,4-Diacetoxypentane can be compared with similar compounds such as:

2,4-Dihydroxypentanoic acid: The precursor in its synthesis.

4-Acetoxy-2-pentanol: A hydrolysis product.

4-Acetoxy-2-chloropentane: A substitution product.

The uniqueness of this compound lies in its dual acetoxy groups, which provide it with distinct reactivity and versatility in organic synthesis.

生物活性

2,4-Diacetoxypentane is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant capacity, metabolic profiles during fermentation processes, and implications in food science, particularly in cacao fermentation.

Chemical Structure and Properties

This compound is characterized by its diacetoxy functional groups attached to a pentane backbone. Its molecular formula is , which contributes to its unique reactivity and interaction with biological systems.

Antioxidant Properties

Recent studies have highlighted the antioxidant capacity of this compound. In a study examining fermented cacao beans, it was found that this compound exhibited significant antioxidant activity as measured by the Ferric Reducing Antioxidant Power (FRAP) assay. The FRAP assay results indicated that the compound effectively reduced ferric ions to ferrous ions, demonstrating its potential as a natural antioxidant .

Metabolite Profiles During Fermentation

The dynamics of this compound during the fermentation of cacao beans were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). It was observed that this compound was present in unfermented cacao beans but underwent significant changes during fermentation. The metabolite profile indicated that the concentration of this compound fluctuated, suggesting its role in the biochemical processes occurring during fermentation .

Case Studies and Research Findings

A notable study focused on the impact of various starter cultures on cacao fermentation revealed that this compound levels were influenced by microbial activity. Specifically, the presence of certain lactic acid bacteria and yeast strains correlated with increased levels of this compound, suggesting that microbial metabolism plays a crucial role in its production .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Antioxidant Activity (FRAP) | Significant reduction |

| Presence in Unfermented Beans | Detected |

| Influence of Microbial Cultures | Increased during fermentation |

Implications in Food Science

The findings regarding this compound's biological activity have significant implications for food science, particularly in enhancing the nutritional value of fermented products. Its antioxidant properties can contribute to the preservation of food quality and safety by mitigating oxidative stress during storage.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for quantifying 2,4-Diacetoxypentane in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity in detecting volatile compounds. For example, in fermentation studies, this compound was quantified using GC-MS with peak integration, showing a distinct metabolite intensity profile (0–14 million peak area) over a 6-day fermentation period . Key steps include:

- Sample preparation : Derivatization (e.g., acetylation) to enhance volatility.

- Calibration : External standards with similar retention indices for accurate quantification.

- Validation : Statistical analysis (e.g., RSD <5%) to ensure reproducibility .

Q. How does fermentation time influence this compound concentration dynamics?

Evidence from cocoa bean fermentation indicates that this compound peaks rapidly on Day 1 (14 million peak area) and stabilizes thereafter . Factors affecting this trend include:

- Microbial activity : Early-stage enzymatic reactions (e.g., esterification) may drive rapid synthesis.

- Substrate availability : Depletion of precursors (e.g., pentanediol) post-Day 1 limits further formation.

- Environmental controls : pH and temperature stability post-peak prevent degradation .

Q. What are the optimal storage conditions for this compound in laboratory settings?

- Temperature : Store at 4°C to minimize thermal degradation.

- Light exposure : Use amber vials to prevent photochemical reactions.

- Moisture control : Seal containers with desiccants to avoid hydrolysis.

- Safety protocols : Use chemical-resistant gloves (e.g., nitrile) and ensure ventilation during handling .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound yields during synthetic replication?

Contradictions in synthesis yields often arise from variable reaction conditions. For example, hydrogenation and acetylation steps (Fig. 2A in ) require tight control of:

- Catalyst purity : Use fresh palladium catalysts to avoid incomplete hydrogenation.

- Reaction time : Over-acetylation may form side products (e.g., 1,5-diacetoxypentane).

- Analytical validation : Compare GC retention times with synthetic standards and employ multivariate regression to identify critical variables .

Q. What mechanistic insights can be gained from studying the regiospecificity of this compound formation?

Regiorandom polymerization (HH:HT/TH:TT = 1:2:1) suggests non-selective radical coupling during synthesis. To probe this:

- Isotopic labeling : Use C-labeled precursors to track carbon rearrangement.

- NMR analysis : Compare H and C spectra of synthetic vs. natural isolates to confirm regiochemistry.

- Computational modeling : Density functional theory (DFT) can predict energetically favorable pathways .

Q. How should conflicting data on this compound’s metabolic pathways be addressed?

Discrepancies in metabolic studies (e.g., variable degradation rates) require:

特性

IUPAC Name |

4-acetyloxypentan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-6(12-8(3)10)5-7(2)13-9(4)11/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSIRZGMYUQIBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00994571 | |

| Record name | Pentane-2,4-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7371-86-0 | |

| Record name | 2,4-Diacetoxypentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007371860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane-2,4-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。